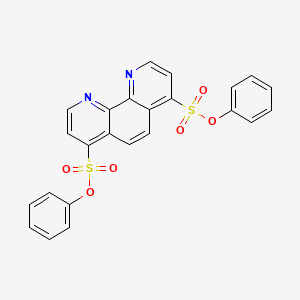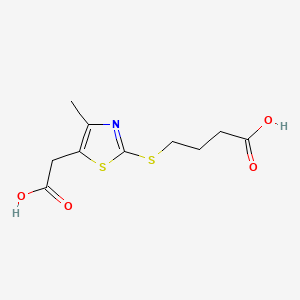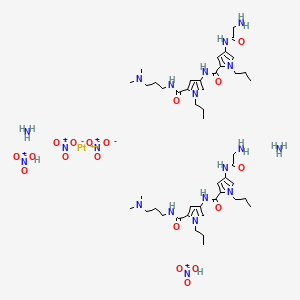
二氨基胍
描述
1,3-Diaminoguanidine is a chemical compound with the linear formula H2NNHC(=NH)NHNH2·HCl . It undergoes condensation reactions with various substances such as 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines and various aldehydes and ketones to yield bis guanidine derivatives .
Synthesis Analysis
Diaminoguanidine has been synthesized in various ways. For instance, it has been used to modify cellulose to extract mercury, copper, lead, and cadmium ions from aqueous solutions and environmental water samples . The synthetic strategy involved oxidizing cellulose powder into dialdehyde cellulose (DAC) and reacting DAC with diaminoguanidine to create an imine linkage between the two reactants .
Molecular Structure Analysis
The molecular weight of 1,3-Diaminoguanidine is 125.56 g/mol . The structure and morphology of the adsorbent were studied using a variety of analytical techniques including Fourier transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) surface area measurements .
Chemical Reactions Analysis
1,3-Diaminoguanidine monohydrochloride undergoes condensation reaction with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It also reacts with various aldehydes and ketones to yield bis guanidine derivatives .
Physical And Chemical Properties Analysis
1,3-Diaminoguanidine has a melting point of 180-182 °C (dec.) (lit.) and is soluble in water at 50 mg/mL, clear to very slightly hazy, colorless to faintly yellow . It has a linear formula of H2NNHC(=NH)NHNH2·HCl .
科学研究应用
糖尿病相关并发症:二氨基胍已显示出在控制糖尿病并发症方面的潜力。它抑制了糖基化终产物和醛糖还原酶活性的形成,这在糖尿病病理生理学中具有重要意义。在糖尿病大鼠中长期给药显示出抑制和预防晶状体混浊的能力,表明在糖尿病管理中具有治疗潜力 (Kumari, Umar, Bansal, & Sahib, 1991)。
化学合成:二氨基胍作为各种化合物的生产中间体,如双杂环系统。已经探索了新的制备方法,以提高化学合成中的效率和产量 (Scott, O'Sullivan, & Reilly, 2007)。
免疫抑制和细胞静止特性:某些二氨基胍衍生物显示出强大的免疫抑制和细胞静止活性。这些特性对于开发免疫学和肿瘤学中的新治疗药物可能具有重要意义 (Konieczny & Charytonowicz, 1978)。
电子离域研究:使用从头算MO和密度泛函方法研究了二氨基胍的电子结构。了解其电子结构对于分子电子学和材料科学中的应用至关重要 (Bharatam & Iqbal, 2006)。
一氧化氮合成抑制:已研究了二氨基胍抑制一氧化氮形成的能力,这在各种生理和病理过程中具有重要意义。它显示出对一氧化氮合酶的诱导型同工酶的选择性抑制,表明具有潜在的治疗应用 (Hasan et al., 1993)。
药物稳定性研究:已研究了药物化合物如3,4-二氨基吡啶的稳定性,该化合物用于治疗兰伯特-伊顿重症肌无力综合征。了解这类化合物的稳定性和降解途径对于药物开发至关重要 (Raust et al., 2007)。
酶同工型失活:已显示二氨基胍能够失活各种一氧化氮合酶同工型,这是一种参与一氧化氮产生的酶。这种特性可能对于调节不同生理和病理状态下的一氧化氮产生具有影响 (Wolff & Lubeskie, 1996)。
神经肌肉疾病治疗:研究表明,3,4-二氨基吡啶等化合物可以改善兰伯特-伊顿重症肌无力综合征等神经肌肉传导障碍,使其成为神经学中有价值的治疗药物 (Wirtz et al., 2009)。
作用机制
安全和危害
1,3-Diaminoguanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
属性
IUPAC Name |
1,1-diaminoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5/c2-1(3)6(4)5/h4-5H2,(H3,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQQSNAVVZSYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36062-19-8 (mono-hydrochloride), 38360-74-6 (hydrochloride) | |
| Record name | Diaminoguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60195901 | |
| Record name | Diaminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4364-78-7 | |
| Record name | Diaminoguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Diaminoguanidine?
A1: Diaminoguanidine has a molecular formula of CH7N5 and a molecular weight of 91.11 g/mol.
Q2: What types of spectroscopic data are available for characterizing Diaminoguanidine?
A2: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize Diaminoguanidine. []
Q3: Is Diaminoguanidine more stable than guanidine and aminoguanidine?
A3: Yes, Diaminoguanidine exhibits greater stability in its protonated form compared to both guanidine and aminoguanidine. This enhanced stability is attributed to favorable intramolecular interactions present in protonated Diaminoguanidine. []
Q4: How do the electron delocalization properties of Diaminoguanidine compare to those of guanidine and aminoguanidine?
A4: Upon protonation, Diaminoguanidine demonstrates an increase in electron delocalization, similar to what is observed with guanidine and aminoguanidine. []
Q5: What are some potential applications of Diaminoguanidine?
A5: Diaminoguanidine derivatives show promise in several areas, including: * Animal feed additives: Studies suggest that Diaminoguanidine compounds can enhance production performance in livestock, such as ducks, pigs, and chickens. [] * Treatment of diabetes-associated complications: Diaminoguanidine has shown inhibitory effects on the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. [, ] * Antibacterial agents: Research indicates that Diaminoguanidine analogs can act as potent antibacterial agents, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). []
Q6: How does Diaminoguanidine interact with biological targets in the context of diabetes?
A6: Diaminoguanidine exhibits multiple mechanisms of action relevant to diabetes:
* **Inhibition of AGEs:** It effectively inhibits the formation of AGEs, which contribute to diabetic complications by damaging proteins and impairing their function. [, ] * **Aldose reductase inhibition:** It acts as a non-competitive inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This pathway, when overactive in diabetes, contributes to the development of complications. []Q7: Are there any known resistance mechanisms to Diaminoguanidine or its analogs in bacteria?
A7: While research on resistance mechanisms is ongoing, current studies haven't identified specific resistance mechanisms to Diaminoguanidine analogs in bacteria like MRSA. []
Q8: What is the role of Diaminoguanidine in the citrulline-nitric oxide cycle within pancreatic beta cells?
A8: Diaminoguanidine, alongside aminoguanidine and NG-amino-L-arginine, functions as a metabolism-based inactivator of nitric oxide synthase (NOS) isoforms. This inactivation process involves heme alteration in neuronal NOS (nNOS). [] Within pancreatic beta cells, Diaminoguanidine can inhibit the inducible form of NOS (iNOS), potentially mitigating beta-cell damage associated with Type 1 diabetes. []
Q9: How does Diaminoguanidine impact the gut microbiota in Type 2 diabetes?
A9: A study using a Diaminoguanidine-luteolin complex (DAGL·Cr) in a mouse model of Type 2 diabetes demonstrated its ability to favorably modulate the composition of the gut microbiota. DAGL·Cr treatment led to a reduction in the Firmicutes/Bacteroidetes ratio, an indicator often associated with improved metabolic health. Additionally, it increased the abundance of beneficial gut bacteria like Alistipes and Ruminiclostridium, potentially contributing to the observed improvements in blood sugar control. []
Q10: How do structural modifications of Diaminoguanidine affect its biological activity?
A10: Structure-activity relationship (SAR) studies have revealed that even subtle alterations to the Diaminoguanidine scaffold can significantly impact its activity:
- Alkylation of the imine carbon: This modification generally reduces anti-Giardia activity but allows for exploration of steric and electronic effects. []
- Substitution at the alpha position: While alpha-alkylation was detrimental to antidiabetic activity in analogs of 3-guanidinopropionic acid, regioisomeric aminoguanidinoacetic acid and diaminoguanidinoacetic acid analogs showed promising activity. []
Q11: Have computational chemistry methods been used in Diaminoguanidine research?
A11: Yes, computational techniques like Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and electron delocalization properties of Diaminoguanidine. [] Further studies utilize DFT to predict the properties of Diaminoguanidine-based energetic salts, highlighting its potential in developing high-energy materials. []
Q12: What analytical techniques are used to determine the presence and quantity of Diaminoguanidine?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying Diaminoguanidine. It offers effective separation from other compounds like triaminoguanidine monohydrochloride. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy proves valuable in simultaneously quantifying Diaminoguanidine alongside other nitrogen-containing compounds in complex matrices like milk. []
Q13: Have there been studies on the stability and formulation of Diaminoguanidine?
A13: While specific formulations are not extensively discussed in the provided research, its compatibility with various solvents and its ability to form stable salts with different counterions are evident. For instance, Diaminoguanidine readily forms salts with acids like hydrochloric acid and nitric acid. [, ] These salts exhibit varied properties and applications, indicating the potential for tailoring formulations to specific needs.
Q14: What are the SHE regulations surrounding the use of Diaminoguanidine?
A14: While specific SHE regulations are not detailed in the provided research, the potential toxicity of Diaminoguanidine and its derivatives, particularly in high concentrations, necessitates careful handling and adherence to relevant safety protocols. [, ]
Q15: What are some historical milestones in the research of Diaminoguanidine?
A16: Early research on Diaminoguanidine primarily focused on its synthesis and its application in forming diverse heterocyclic compounds, particularly triazoles and tetrazines. [, , , , , ] Over time, research expanded to explore its biological activities, revealing its potential in treating diabetes and as an antibacterial agent. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



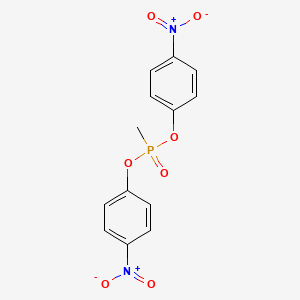

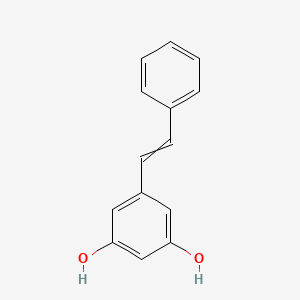
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)



![4-Chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B1197310.png)
